molecular formula C28H49NO2 B13445653 6-Oxocholestanol (E)-O-methyloxime

6-Oxocholestanol (E)-O-methyloxime

Cat. No.: B13445653
M. Wt: 431.7 g/mol
InChI Key: UGTRJIWOVLGRJU-IGRNIVFVSA-N
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Description

6-Oxocholestanol (E)-O-methyloxime is a derivative of cholestanol, a type of sterol. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is particularly interesting due to its structural modifications, which include an oxo group at the 6th position and an O-methyloxime group. These modifications can significantly alter the compound’s chemical properties and biological activities.

Properties

Molecular Formula

C28H49NO2

Molecular Weight

431.7 g/mol

IUPAC Name

(3S,6Z,10R,13R)-6-methoxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H49NO2/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(29-31-6)25-16-20(30)12-14-28(25,5)24(21)13-15-27(22,23)4/h18-25,30H,7-17H2,1-6H3/b29-26-/t19-,20+,21?,22?,23?,24?,25?,27-,28-/m1/s1

InChI Key

UGTRJIWOVLGRJU-IGRNIVFVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2C/C(=N/OC)/C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NOC)C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocholestanol (E)-O-methyloxime typically involves the oxidation of cholestanol to introduce the oxo group at the 6th position. This can be achieved using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The subsequent formation of the O-methyloxime group involves the reaction of the oxo group with methoxyamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Oxocholestanol (E)-O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxocholestanol (E)-O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxocholestanol (E)-O-methyloxime involves its interaction with various molecular targets and pathways. The oxo group at the 6th position and the O-methyloxime group can interact with enzymes and receptors, altering their activity. This can lead to changes in cellular processes such as cholesterol metabolism and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxocholestanol (E)-O-methyloxime is unique due to the presence of both the oxo group and the O-methyloxime group. These modifications can significantly alter its chemical properties and biological activities compared to similar compounds .

Biological Activity

6-Oxocholestanol (E)-O-methyloxime is a derivative of cholesterol that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its oxime functional group attached to the 6-position of the cholestanol backbone. The synthesis typically involves the following steps:

  • Oxidation of Cholestanol : The conversion of cholestanol to 6-oxocholestanol is achieved through oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
  • Formation of the Oxime : The reaction of 6-oxocholestanol with methoxyamine leads to the formation of the oxime derivative.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:

  • Enzymatic Inhibition : It may inhibit enzymes involved in cholesterol metabolism, potentially affecting lipid profiles.
  • Receptor Modulation : The compound could interact with nuclear receptors such as liver X receptors (LXRs), influencing gene expression related to lipid homeostasis.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antioxidant Activity : Studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary findings indicate a potential role in reducing inflammation, possibly through modulation of inflammatory cytokines.
  • Cholesterol Regulation : Its ability to influence cholesterol levels makes it a candidate for further research in hyperlipidemia treatments.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

  • Cell Line Studies : Experiments on hepatic cell lines showed that treatment with the compound resulted in reduced lipid accumulation, suggesting a role in lipid metabolism regulation.
  • Oxidative Stress Models : In models of oxidative stress, this compound demonstrated significant protective effects against cell death.

In Vivo Studies

In vivo studies further elucidate its potential therapeutic applications:

  • Animal Models : Research involving rodent models indicated that administration of this compound led to improved lipid profiles and reduced markers of inflammation.
  • Dosage and Efficacy : Various dosages were tested, revealing a dose-dependent relationship with both antioxidant activity and lipid-lowering effects.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Antioxidant ActivityReduces oxidative stress-induced cell death
Anti-inflammatory EffectsDecreases levels of inflammatory cytokines
Cholesterol RegulationLowers total cholesterol and LDL levels

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